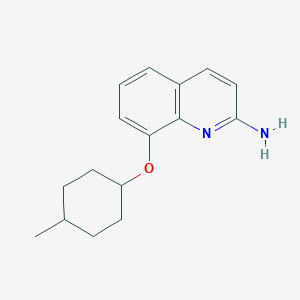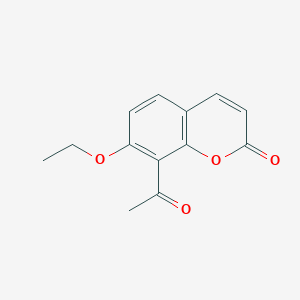
8-acetyl-7-ethoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-7-ethoxy-2H-chromen-2-one: is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications. Coumarins are a group of naturally occurring compounds found in many plants and are known for their fragrant properties. The structure of this compound consists of a chromen-2-one core with acetyl and ethoxy substituents at the 8th and 7th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-7-ethoxy-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and other one-pot synthesis methods. One common method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the reaction between 7-ethoxy-4-hydroxycoumarin and acetic anhydride in the presence of a catalyst like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8-Acetyl-7-ethoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, optical brighteners, and fluorescent dyes
Mechanism of Action
The mechanism of action of 8-acetyl-7-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 8-Acetyl-7-methoxy-2H-chromen-2-one
- 7-Hydroxy-4-methylcoumarin
- 4-Methyl-7-ethoxycoumarin
Comparison
8-Acetyl-7-ethoxy-2H-chromen-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For instance, the ethoxy group at the 7th position may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents .
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
8-acetyl-7-ethoxychromen-2-one |
InChI |
InChI=1S/C13H12O4/c1-3-16-10-6-4-9-5-7-11(15)17-13(9)12(10)8(2)14/h4-7H,3H2,1-2H3 |
InChI Key |
KWMPAFCHEJYQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




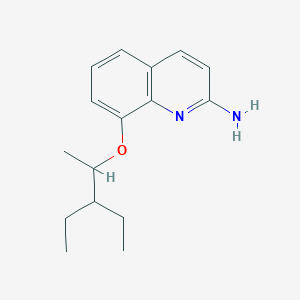

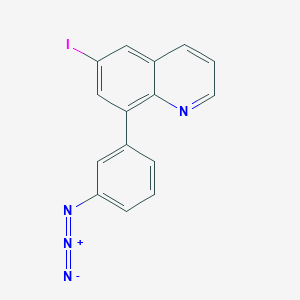
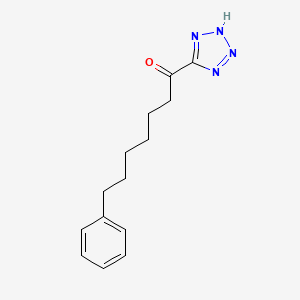

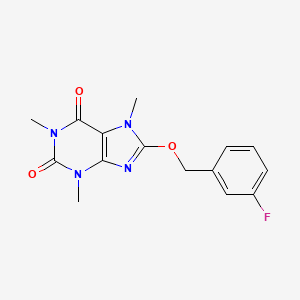


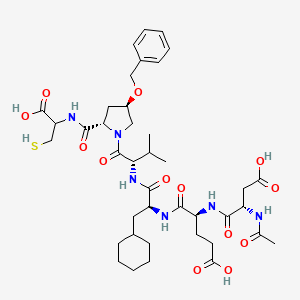

![8-[(3-Trifluoromethyl)benzyloxy]caffeine](/img/structure/B10845787.png)
